5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a dihydropyrrol group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.
Attachment of the Dihydropyrrol Group: This can be done through a nucleophilic substitution reaction where the dihydropyrrol group is attached to the nitrogen atom of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Lacks the dihydropyrrol group.
5-(4-methylphenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine: Has a methyl group instead of a chlorine atom on the phenyl ring.
5-(4-chlorophenyl)-N-(2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine: Lacks the dihydro component in the pyrrol group.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11ClN4O |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H11ClN4O/c13-9-5-3-8(4-6-9)11-16-17-12(18-11)15-10-2-1-7-14-10/h3-6H,1-2,7H2,(H,14,15,17) |
InChI Key |
NQAXBFWYSMEACG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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